molecular formula C18H21N B372324 3,3,5,7-Tetramethyl-2-phenylindoline

3,3,5,7-Tetramethyl-2-phenylindoline

Cat. No.: B372324
M. Wt: 251.4g/mol
InChI Key: SCKOWYHESDCIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,5,7-Tetramethyl-2-phenylindoline is a methyl- and phenyl-substituted indoline derivative. Indolines are hydrogenated analogs of indoles, characterized by a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring. The phenyl substituent at position 2 may enhance aromatic interactions or serve as a functional handle for further derivatization.

Properties

Molecular Formula

C18H21N

Molecular Weight

251.4g/mol

IUPAC Name

3,3,5,7-tetramethyl-2-phenyl-1,2-dihydroindole

InChI

InChI=1S/C18H21N/c1-12-10-13(2)16-15(11-12)18(3,4)17(19-16)14-8-6-5-7-9-14/h5-11,17,19H,1-4H3

InChI Key

SCKOWYHESDCIGY-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(C(N2)C3=CC=CC=C3)(C)C)C

Canonical SMILES

CC1=CC(=C2C(=C1)C(C(N2)C3=CC=CC=C3)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

1H-Inden-1-one—2,3-Dihydro-3,3,5,7-tetramethyl (C₁₃H₁₆O)

  • Structural Similarities : Both compounds feature a bicyclic core (indene/indoline) with tetramethyl substitutions.
  • Key Differences : The indene derivative contains a ketone group (C=O) at position 1, whereas the indoline has a secondary amine (NH) in its heterocyclic ring. This difference impacts electronic properties: the ketone increases electrophilicity, while the amine may participate in hydrogen bonding or acid-base reactions.
  • Research Findings : Indene derivatives with methyl groups, such as C₁₃H₁₆O, are detected in geological and pyrolyzed organic matter, suggesting environmental stability under anaerobic or high-temperature conditions . This implies that 3,3,5,7-tetramethyl-2-phenylindoline may also exhibit resilience in specific environments.

3-Chloro-N-phenyl-phthalimide

  • Structural Similarities : Both compounds have aromatic rings (phenyl group) and heterocyclic cores (phthalimide vs. indoline).
  • Key Differences : The phthalimide contains two ketone groups and a chlorine substituent, enhancing its electrophilicity and utility in polymer synthesis (e.g., polyimides). In contrast, the indoline’s methyl groups increase lipophilicity and steric bulk, which may limit its reactivity but improve thermal stability.
  • Research Findings : High-purity 3-chloro-N-phenyl-phthalimide is critical for synthesizing polymers, indicating that precise substitution patterns (e.g., methyl vs. chloro) dictate application-specific performance .

2,2,6,6-Tetramethylheptane-3,5-dione (TMHD)

  • Structural Similarities : TMHD shares tetramethyl substitution, creating a sterically hindered environment.
  • Key Differences : As a diketone, TMHD participates in chelation reactions (e.g., with metals), whereas the indoline’s amine group enables nucleophilic or catalytic interactions.
  • Research Findings : Steric hindrance in TMHD stabilizes metal complexes, suggesting that this compound’s methyl groups might similarly stabilize its derivatives in coordination chemistry or catalysis .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Potential Applications
This compound Indoline 3,3,5,7-tetramethyl, 2-phenyl Secondary amine Pharmaceuticals, Catalysis
1H-Inden-1-one—2,3-dihydro-3,3,5,7-tetramethyl Indene 3,3,5,7-tetramethyl Ketone Environmental biomarkers
3-Chloro-N-phenyl-phthalimide Phthalimide 3-chloro, N-phenyl Imide, Chlorine Polymer synthesis
2,2,6,6-Tetramethylheptane-3,5-dione Aliphatic diketone 2,2,6,6-tetramethyl Diketone Metal chelation

Table 2: Hypothetical Physical Properties*

Compound Molecular Weight (g/mol) Predicted Melting Point (°C) Solubility (Polar vs. Nonpolar)
This compound 279.4 180–200 Low (nonpolar solvents)
1H-Inden-1-one—2,3-dihydro-3,3,5,7-tetramethyl 188.3 90–110 Moderate (organic solvents)
3-Chloro-N-phenyl-phthalimide 257.7 210–230 Low (DMF, DMSO)
2,2,6,6-Tetramethylheptane-3,5-dione 200.3 30–50 High (ethanol, ethers)

*Based on analogs; experimental validation required.

Research Implications and Gaps

  • Environmental Stability : Methylated indene derivatives dominate in Miocene sedimentary layers, suggesting that this compound could persist in similar anaerobic or high-salinity environments .
  • Synthetic Challenges : Achieving high purity in methyl-substituted heterocycles (as seen in phthalimide synthesis) may require advanced purification techniques .
  • Application Potential: The compound’s steric bulk and amine functionality make it a candidate for asymmetric catalysis or bioactive molecule design, though toxicity studies are needed.

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